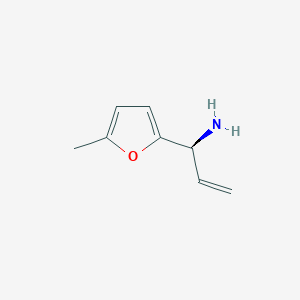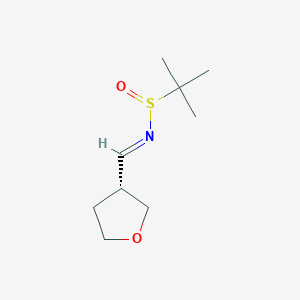![molecular formula C10H8ClN3O B13054763 6-Chloro-2-cyclopropylpyrido[3,4-D]pyrimidin-4-OL](/img/structure/B13054763.png)
6-Chloro-2-cyclopropylpyrido[3,4-D]pyrimidin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-cyclopropylpyrido[3,4-D]pyrimidin-4-OL is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-cyclopropylpyrido[3,4-D]pyrimidin-4-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-6-methylmercaptopyrazolo[3,4-d]pyrimidine with cyclopropylamine in the presence of a base such as Hunig’s base in n-butanol. The reaction mixture is then subjected to oxidation using m-CPBA (meta-Chloroperoxybenzoic acid), followed by nucleophilic displacement with hydroxylamines to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes with optimizations for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-cyclopropylpyrido[3,4-D]pyrimidin-4-OL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like m-CPBA.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles like hydroxylamines.
Common Reagents and Conditions
Oxidation: m-CPBA in an organic solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Hydroxylamines in the presence of a base like Hunig’s base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA can yield sulfoxides or sulfones, while nucleophilic substitution with hydroxylamines can result in the formation of hydroxylated derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Chloro-2-cyclopropylpyrido[3,4-D]pyrimidin-4-OL involves the inhibition of protein kinases. Protein kinases are enzymes that transfer phosphate groups from ATP to specific amino acids in proteins, which is essential for regulating various cellular processes. By inhibiting these enzymes, the compound can disrupt cell signaling pathways, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and antiviral activities.
Pyrido[2,3-d]pyrimidine: Studied for its potential as a therapeutic agent in various diseases.
Quinazoline: Widely used in the development of anticancer drugs.
Furo[2,3-d]pyrimidine: Investigated for its biological activities.
Uniqueness
6-Chloro-2-cyclopropylpyrido[3,4-D]pyrimidin-4-OL is unique due to its specific structure, which allows it to interact with protein kinases in a distinct manner. This specificity can lead to higher selectivity and potency in its biological activities, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C10H8ClN3O |
|---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
6-chloro-2-cyclopropyl-3H-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H8ClN3O/c11-8-3-6-7(4-12-8)13-9(5-1-2-5)14-10(6)15/h3-5H,1-2H2,(H,13,14,15) |
InChI Key |
FVUXQGAZXNGHCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=CN=C(C=C3C(=O)N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B13054689.png)


![1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13054701.png)


![(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)aminocyclopropanecarboxylate](/img/structure/B13054730.png)






